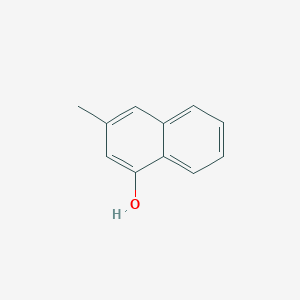

3-Methyl-1-naphthol

概要

説明

3-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is commonly used as a reagent in organic synthesis and as a fluorescent dye in biochemical and physiological research. The compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and ether.

科学的研究の応用

Histochemical Techniques for Tissue Oxidase Demonstration : 3-Methyl-1-naphthol and similar compounds are utilized in histochemical techniques for demonstrating tissue oxidase. These compounds, in conjunction with other reagents, help in staining tissues, enabling better visualization under microscopy. This technique is significant in cell and tissue analysis, particularly in medical research and diagnostics (Burstone, 1959).

Organic Synthesis – Catalysts and Reagents : In organic chemistry, this compound is used in the synthesis of complex organic compounds. For example, it's involved in the ultrasound-mediated, one-pot multi-component synthesis of amidoalkyl naphthols using new magnetic nanoparticles, demonstrating its role in innovative synthetic methodologies (Safari & Zarnegar, 2014).

Green Chemistry Applications : In the context of green chemistry, this compound is employed in experiments like the methylation of 2-naphthol using eco-friendly reagents. Such studies highlight its role in developing sustainable chemical processes (Tundo, Rosamilia, & Aricò, 2010).

Pharmaceutical Research : In pharmaceutical research, derivatives of this compound are synthesized for various applications, including the development of novel drugs and therapeutic agents. For instance, studies focus on synthesizing specific compounds for potential use in treating conditions like Alzheimer's disease (Langer et al., 2005).

Enantioselective Synthesis : this compound is also involved in enantioselective synthesis, crucial in creating specific enantiomers of pharmaceutical compounds. This application is vital for producing drugs with desired therapeutic effects while minimizing side effects (Liu et al., 2001).

Catalysis in Chemical Reactions : Its role as a catalyst in chemical reactions is another significant application. For instance, it aids in the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, showcasing its importance in facilitating and optimizing chemical reactions (Kamali & Shirini, 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that similar compounds can inhibit the release of certain inflammatory markers such as nitric oxide (no), interleukin-1β (il-1β), and interleukin-6 (il-6) as well as the protein expression of inducible nitric oxide synthase (inos) and cyclooxygenase-2 (cox-2) in lipopolysaccharide (lps)-stimulated macrophages .

Biochemical Pathways

3-Methyl-1-naphthol may be involved in the degradation pathway of naphthalene and substituted naphthalenes, which are metabolized by various bacterial species . The compound might also affect the metabolism of xenobiotics by cytochrome P450 enzymes .

Pharmacokinetics

It’s known that the properties of alcohols and phenols can influence their bioavailability .

Result of Action

Similar compounds have been shown to suppress the activation of nf-κb and mapks signaling pathways, which are involved in the inflammatory response .

特性

IUPAC Name |

3-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159697 | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13615-40-2 | |

| Record name | 3-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

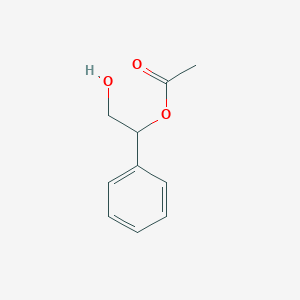

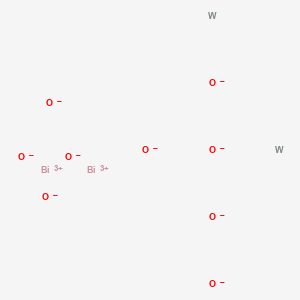

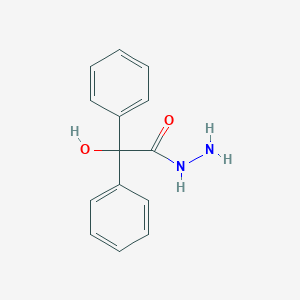

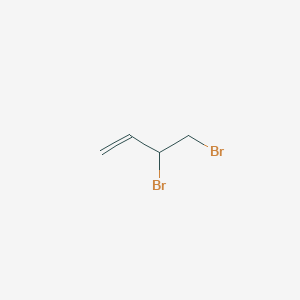

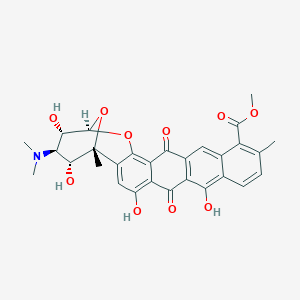

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Methyl-1-naphthol?

A1: this compound can be synthesized through various methods. One approach involves the condensation of phenylacetone with ethyl malonate, followed by saponification and decarboxylation. [] This reaction sequence yields this compound, confirmed by comparison with the product obtained from a separate synthesis starting from β-methyl-naphthalene. []

Q2: Can you describe a specific example where the structure of this compound is modified, and what is the significance of this modification?

A2: Research shows that introducing bromine atoms to the 8-methoxy-3-methyl-1-naphthol structure results in the formation of mono- and di-bromo derivatives. [] While the specific details of these derivatives and their applications aren't elaborated upon in the provided abstracts, this highlights the possibility of structural modifications to potentially alter the chemical properties and potential applications of this compound derivatives.

Q3: Are there any natural sources for this compound derivatives?

A3: Yes, research indicates that derivatives of this compound, specifically 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene, have been isolated from the rhizomes of Asphodelus tenuifolius Cav., a plant belonging to the Asphodelaceae family. [] These findings suggest potential natural sources for this compound derivatives and warrant further investigation into their biological activities and potential applications.

Q4: Has this compound shown any potential for biological activity?

A4: While the provided research focuses mainly on synthesis and structural characterization, one study investigated the Vitamin K activity of 4-amino-2-methyl-1-naphthol and 4-amino-3-methyl-1-naphthol. [] Although the specific results aren't detailed in the abstract, this investigation suggests that structural analogs of this compound, particularly those with amino substitutions, might possess biological activities warranting further exploration.

Q5: Are there any studies on the complexation behavior of this compound derivatives?

A5: While not focusing on this compound itself, one study investigates the reaction of Pentacarbonyl(methoxyphenylcarbene)chromium(0) with 2-pentyne, leading to the formation of Tricarbonyl-[1 -4:9-10-η-(2-ethyl-4-methoxy-3-methyl-1-naphthol)]chromium(0). [] This research demonstrates the ability of a this compound derivative to act as a ligand in organometallic complexes, opening avenues for exploring catalytic applications.

Q6: Has this compound been found in other plant species besides Asphodelus tenuifolius?

A6: Research indicates the presence of naphthalene derivatives in Diospyros kaki [], commonly known as the persimmon fruit. While the specific presence of this compound isn't mentioned, this finding suggests a broader occurrence of naphthalene-based compounds in the plant kingdom, encouraging further research into their distribution and potential bioactivities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)

![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)